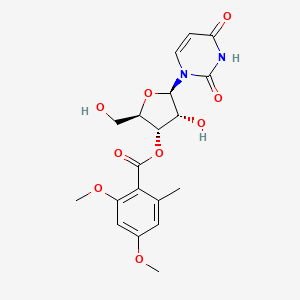

kipukasin D

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Kipukasin D is a marine natural nucleoside derived from the fungus Aspergillus versicolor. It is known for its unique structure and significant biological activities, particularly its antibacterial properties

準備方法

The first total synthesis of kipukasin D was achieved using commercially available tetra-O-acetyl-β-D-ribose as the starting material . The synthesis involves nine steps with an overall yield of 15.7% . The key steps include Vorbrüggen glycosylation, where ortho-iodinebenzoate acts as a neighboring participating group leading to β-nucleoside, and the selective deprotection of 2’-O and 5’-O ortho-alkynylbenzoates using freshly prepared triphenylphosphine gold trifluoroacetate (Ph3PAuOTFA) in the presence of ethanol and water in dichloromethane .

化学反応の分析

Kipukasin D undergoes various chemical reactions, including glycosylation and deprotection reactions . The Vorbrüggen glycosylation reaction is a key step in its synthesis, where ortho-iodinebenzoate acts as a neighboring participating group . The selective deprotection of 2’-O and 5’-O ortho-alkynylbenzoates is achieved using Ph3PAuOTFA, which avoids transesterification between 2’-OH and 3’-OH . These reactions are carried out under mild and neutral conditions, making them suitable for nucleoside and carbohydrate chemistry .

科学的研究の応用

Kipukasin D has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its antibacterial properties make it a potential candidate for developing new antibiotics . Additionally, this compound and its derivatives have shown modest activity against Gram-positive bacteria . The compound’s unique structure and biological activities also make it a valuable tool for studying nucleoside chemistry and developing new therapeutic agents .

作用機序

The mechanism of action of kipukasin D involves its interaction with bacterial cells, leading to antibacterial effects . The compound’s molecular targets and pathways are not fully elucidated, but its structure suggests that it may interfere with bacterial nucleic acid synthesis or other essential cellular processes . Further research is needed to fully understand the molecular mechanisms underlying its antibacterial activity.

類似化合物との比較

Similar compounds include kipukasins A, B, and J, which also exhibit biological activities such as antibacterial and cytotoxic effects . Kipukasin D is unique due to its specific structure and the particular biological activities it exhibits . Other related compounds include decumbenone B and cyclopenol, which are also derived from marine fungi and have distinct chemical structures and biological properties .

特性

分子式 |

C19H22N2O9 |

|---|---|

分子量 |

422.4 g/mol |

IUPAC名 |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 2,4-dimethoxy-6-methylbenzoate |

InChI |

InChI=1S/C19H22N2O9/c1-9-6-10(27-2)7-11(28-3)14(9)18(25)30-16-12(8-22)29-17(15(16)24)21-5-4-13(23)20-19(21)26/h4-7,12,15-17,22,24H,8H2,1-3H3,(H,20,23,26)/t12-,15-,16-,17-/m1/s1 |

InChIキー |

LQYPUZKOEZWGBX-BASLNEPJSA-N |

異性体SMILES |

CC1=CC(=CC(=C1C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=CC(=O)NC3=O)CO)OC)OC |

正規SMILES |

CC1=CC(=CC(=C1C(=O)OC2C(OC(C2O)N3C=CC(=O)NC3=O)CO)OC)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1Z,4R,6Z)-1-[[(2R)-2-[[(2Z,4Z,6E,8R)-8-[(2R)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B11932133.png)

![3-[[5-Bromanyl-4-[4-(Trifluoromethyl)phenyl]-1,3-Oxazol-2-Yl]methoxy]-2,6-Bis(Fluoranyl)benzamide](/img/structure/B11932135.png)

![sodium;N-[4-[(2R)-2-[[(2R)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamate](/img/structure/B11932153.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[6-[4-[2-[3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoylamino]ethyl]piperazin-1-yl]pyridin-3-yl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B11932160.png)

![3-Chlorosulfonyl-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;5-chlorosulfonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B11932183.png)